2-chloro-N-isopropylpropanamide
Overview
Description
2-chloro-N-isopropylpropanamide is a chemical compound with the molecular formula C6H12ClNO . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H12ClNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9)
. The molecular weight of this compound is 149.62 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Polymer Science and Thermoresponsivity
- Thermoresponsive Polymers : Research on narrow-disperse poly(N-isopropylacrylamide) (PNIPAM) prepared by atom transfer radical polymerization (ATRP) has shown significant advancements in controlling the thermal response of polymers. These polymers exhibit a strong decrease in phase transition temperature with increasing molecular weight, impacting their solubility and physical properties in response to temperature changes. This property is critical for developing smart materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds (Xia et al., 2005) (Xia et al., 2006).
Photocatalysis and Environmental Remediation
- Photocatalytic Degradation of Pesticides : The development of CoFe2O4@TiO2 decorated reduced graphene oxide nanocomposites for the photocatalytic degradation of chlorpyrifos, a pesticide, demonstrates the potential of advanced materials in environmental remediation. These nanocomposites offer efficient degradation capabilities and can be magnetically recovered and reused, representing a sustainable approach to treating contaminated water and reducing ecological impacts (Gupta et al., 2015).
Advanced Synthesis Techniques
- Mechanochemistry in Pharmaceutical Synthesis : The use of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcases an innovative approach to pharmaceutical manufacturing. This method offers good to excellent yields without the need for solvents, highlighting a more sustainable and efficient pathway for producing complex molecules (Tan et al., 2014).
Material Functionalization
- Functionalizing Polymers : Research into the 'click' reaction of azido end-functionalized poly(N-isopropylacrylamide) shows how chemical modifications can tailor polymer properties for specific applications. By altering the end-groups of polymers, scientists can adjust the lower critical solution temperature (LCST) of PNIPAM, affecting its behavior in various environments. This strategy is pivotal for creating responsive materials for filtration, sensors, and drug delivery systems (Narumi et al., 2008).
Mechanism of Action
Target of Action
2-Chloro-N-isopropylpropanamide is a hydrophobic compound that belongs to the group of hydroxybutyl compounds . It has been used as a solvent and as a modifier in plastics . .
Mode of Action
Given its hydrophobic nature and its use as a solvent and plastic modifier, it may interact with various biological molecules, potentially altering their function or structure .
Pharmacokinetics
It is known that the compound has a high solubility in water , which may influence its bioavailability and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high solubility in water suggests that it may be more active or stable in aqueous environments. Additionally, the compound is biodegradable and can be removed by microorganisms in the environment or by incineration , which may affect its persistence and activity.
Properties
IUPAC Name |
2-chloro-N-propan-2-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZBBOTWUFFLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406934 | |
Record name | 2-chloro-N-isopropylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42275-92-3 | |
Record name | 2-chloro-N-isopropylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(propan-2-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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